molecular formula C11H14Cl2O2 B14765888 2,2-Dichloro-1-(3-propoxyphenyl)ethanol

2,2-Dichloro-1-(3-propoxyphenyl)ethanol

Cat. No.: B14765888
M. Wt: 249.13 g/mol
InChI Key: JPIQJLVMMURBAH-UHFFFAOYSA-N
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Description

Structurally, it consists of a dichloro-substituted ethanol backbone attached to a 3-propoxyphenyl group. The propoxy group (─OCH₂CH₂CH₃) introduces steric bulk and lipophilicity, distinguishing it from analogs with halogen, nitro, or trifluoromethyl substituents. Such compounds are typically synthesized via nucleophilic substitution or Friedel-Crafts reactions, with applications in medicinal chemistry and agrochemicals due to their reactivity and stability .

Properties

Molecular Formula

C11H14Cl2O2

Molecular Weight

249.13 g/mol

IUPAC Name

2,2-dichloro-1-(3-propoxyphenyl)ethanol

InChI

InChI=1S/C11H14Cl2O2/c1-2-6-15-9-5-3-4-8(7-9)10(14)11(12)13/h3-5,7,10-11,14H,2,6H2,1H3

InChI Key

JPIQJLVMMURBAH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(C(Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(3-propoxyphenyl)ethanol typically involves the reaction of 3-propoxybenzaldehyde with chloroform and a base such as sodium hydroxide in a haloform reaction. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of 2,2-Dichloro-1-(3-propoxyphenyl)ethanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(3-propoxyphenyl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is a dechlorinated alcohol.

    Substitution: The major products depend on the nucleophile used but can include ethers, nitriles, or other substituted compounds.

Scientific Research Applications

2,2-Dichloro-1-(3-propoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(3-propoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical data for structural analogs of 2,2-Dichloro-1-(3-propoxyphenyl)ethanol:

Compound Name Molecular Formula Molecular Weight Substituent Position/Group Functional Group Key Properties
2,2-Dichloro-1-(2-chlorophenyl)ethanol C₈H₇Cl₃O 225.49 2-Cl on phenyl Ethanol High halogen content; likely low water solubility
(R)-2,2-Dichloro-1-(3-nitrophenyl)ethanol C₈H₇Cl₂NO₃ 236.05 3-NO₂ on phenyl Ethanol Polar nitro group enhances reactivity; potential for hydrogen bonding
2,2-Dichloro-1-(2-(trifluoromethyl)phenyl)ethanol C₉H₇Cl₂F₃O 259.05 2-CF₃ on phenyl Ethanol Electron-withdrawing CF₃ improves stability; increased lipophilicity
2,2-Dichloro-1-(4-methylphenyl)ethanone C₉H₈Cl₂O 219.07 4-CH₃ on phenyl Ketone Soluble in ethanol; m.p. 33–86°C (varies with synthesis)
Mitotane (1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene) C₁₄H₁₀Cl₄ 320.04 4-Cl on phenyl Dichloroethane Insoluble in water; m.p. 75–81°C; therapeutic agent for adrenal cancer

Substituent Effects on Physical and Chemical Properties

  • Halogen Substituents (Cl): Compounds like 2,2-Dichloro-1-(2-chlorophenyl)ethanol exhibit increased molecular weight and hydrophobicity, reducing water solubility. Chlorine atoms may also participate in halogen bonding, influencing biological activity .
  • However, nitro groups can be metabolically unstable .
  • Trifluoromethyl (CF₃): The CF₃ group in 2,2-Dichloro-1-(2-(trifluoromethyl)phenyl)ethanol imparts strong electron-withdrawing effects, stabilizing the molecule against oxidation. This substituent also increases lipophilicity, aiding membrane permeability .
  • Ether linkages may also improve metabolic stability relative to ester or ketone functionalities .

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